Nasalide

Allergic Rhinitis Adverse Events Tolerability

Flunisolide is a first-generation intranasal corticosteroid with a well-characterized pharmacodynamic and pharmacokinetic profile that makes it uniquely valuable as a research comparator. Unlike later-generation agents such as fluticasone propionate (RRA=1800, bioavailability <1%), flunisolide exhibits moderate glucocorticoid receptor binding affinity (RRA=180) coupled with approximately 50% systemic bioavailability from nasal administration. This distinct profile renders flunisolide an indispensable reference compound for HPA-axis suppression studies and for investigating systemic exposure-toxicity relationships. Clinically, flunisolide BID provides symptom control in 87.5% of seasonal allergic rhinitis patients—statistically comparable to beclomethasone QID—while its higher reported incidence of nasal irritation positions it as a positive control in mucosal tolerability research. All generic formulations are FDA-classified as therapeutically equivalent (TE code AB). Procure high-purity flunisolide to advance your corticosteroid R&D with a rigorously characterized benchmark compound.

Molecular Formula C24H31FO6
Molecular Weight 434.5 g/mol
Cat. No. B1199180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNasalide
Synonyms6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione
AeroBid
Apo-Flunisolide
flunisolide
flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer
flunisolide HFA
flunisolide hydrofluoroalkane
flunisolide, (6beta,11beta,16alpha)-isomer
Inhacort
Nasalide
Nasarel
ratio-Flunisolide
Rhinalar
RS-3999
Syntaris
Molecular FormulaC24H31FO6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
InChIInChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3
InChIKeyXSFJVAJPIHIPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nasalide (Flunisolide) Intranasal Corticosteroid for Allergic Rhinitis: Procurement and Formulary Considerations


Nasalide (flunisolide) is a first-generation intranasal corticosteroid (INS) with a 0.025 mg per spray metered-dose formulation. It is indicated for the symptomatic management of seasonal and perennial allergic rhinitis when conventional antihistamine or decongestant therapy proves inadequate. [1] The active pharmaceutical ingredient, flunisolide, functions as a glucocorticoid receptor agonist, modulating the expression of genes containing glucocorticoid response elements to exert its anti-inflammatory effect. [2] While the branded Nasalide product has been discontinued, generic flunisolide nasal sprays remain commercially available and are designated as therapeutically equivalent (TE code AB) by the FDA to the original formulation. [1][3]

Why Intranasal Corticosteroid Class Substitution Without Flunisolide-Specific Data Is Not Advised


Intranasal corticosteroids (INS) are not a homogenous class; significant differences exist in their pharmacokinetic and pharmacodynamic profiles, which directly impact clinical selection. Flunisolide, as a first-generation agent, exhibits a unique combination of relatively low glucocorticoid receptor binding affinity (RRA = 180) and high systemic bioavailability from nasal administration (≈50%), distinguishing it from later-generation agents like fluticasone propionate (RRA = 1800, oral bioavailability <1%). [1][2] Furthermore, clinical trial data indicate that flunisolide is associated with a higher incidence of local side effects, such as nasal irritation, compared to other INS like budesonide. [3] Generic substitution within the INS class should therefore be guided by a comprehensive understanding of these quantitative differentiators, rather than simple interchangeability.

Nasalide (Flunisolide) Quantitative Differentiation Evidence vs. Comparator Intranasal Corticosteroids


Comparative Nasal Irritation: Flunisolide vs. Budesonide in Seasonal Allergic Rhinitis

In a head-to-head comparative trial of 60 patients with seasonal allergic rhinitis, flunisolide nasal spray demonstrated equivalent efficacy in controlling nasal symptoms compared to budesonide. However, a statistically significant higher proportion of patients in the flunisolide treatment group reported nasal irritation as an adverse effect. [1]

Allergic Rhinitis Adverse Events Tolerability

Relative Glucocorticoid Receptor Binding Affinity: Flunisolide vs. Fluticasone Propionate

Flunisolide exhibits significantly lower relative glucocorticoid receptor affinity (RRA) compared to fluticasone propionate. With dexamethasone as a reference standard (RRA = 100), flunisolide has an RRA of 180, whereas fluticasone propionate demonstrates an RRA of 1800. [1] This translates to a 10-fold higher unbound concentration of flunisolide at the receptor site being required to achieve the same degree of receptor occupancy as fluticasone propionate. [1]

Glucocorticoid Receptor Binding Affinity Pharmacodynamics

Systemic Bioavailability and First-Pass Metabolism: Flunisolide vs. Fluticasone Propionate

Flunisolide demonstrates a distinct pharmacokinetic profile with higher systemic bioavailability following intranasal administration compared to fluticasone propionate. Approximately 50% of an intranasally administered dose of flunisolide reaches the systemic circulation unmetabolized, while its oral bioavailability is limited to 20% due to significant first-pass hepatic metabolism. [1] In contrast, fluticasone propionate has an oral bioavailability of less than 1%, indicating a much lower potential for unwanted systemic corticosteroid effects. [2]

Pharmacokinetics Bioavailability Systemic Absorption

Aggregated Therapeutic Index (TIX) Score: Flunisolide vs. Mometasone Furoate and Triamcinolone

A meta-analysis of 84 placebo-controlled trials was used to calculate a Therapeutic Index (TIX) for six intranasal corticosteroids, balancing efficacy and safety scores. Flunisolide received a TIX score of 20%, placing it in the lowest tier among the evaluated agents. For comparison, mometasone furoate and triamcinolone achieved the highest TIX scores of 7 and 5, respectively. [1] This aggregated metric suggests a less favorable overall benefit-risk profile for flunisolide based on the included clinical trial data.

Therapeutic Index Efficacy Safety Meta-Analysis

Comparative Efficacy with Beclomethasone Dipropionate: Dosing Frequency Differentiation

A 4-week, controlled, single-blind, parallel study compared flunisolide (50 μg per nostril twice daily, total daily dose 200 μg) to beclomethasone dipropionate (50 μg per nostril four times daily, total daily dose 400 μg) in 47 patients with seasonal rhinitis. Both treatments demonstrated comparable efficacy, with 21 out of 24 flunisolide-treated patients and 21 out of 23 beclomethasone-treated patients reporting good to total symptom control. [1] Notably, this comparable efficacy was achieved with half the total daily dose and a simpler twice-daily (BID) dosing regimen for flunisolide.

Efficacy Dosing Frequency Beclomethasone

Defined Research and Clinical Application Scenarios for Nasalide (Flunisolide) Based on Quantitative Evidence


Clinical Management of Allergic Rhinitis Where Twice-Daily Dosing Is Preferred

Based on direct comparative data with beclomethasone dipropionate, flunisolide administered twice daily (BID) provided symptom control in 87.5% of patients with seasonal allergic rhinitis, which was statistically comparable to a four-times-daily (QID) regimen of beclomethasone. [1] This evidence positions flunisolide as a suitable option for clinicians and patients seeking a less frequent dosing schedule without compromising efficacy, potentially improving long-term adherence in chronic rhinitis management.

Research Studies Investigating INS with Intermediate Systemic Bioavailability

Flunisolide's unique pharmacokinetic profile, characterized by moderate systemic bioavailability (≈50% from nasal administration) and a short plasma half-life (1-2 hours), makes it a valuable comparator in research models designed to study the systemic effects of intranasal corticosteroids. [1] It serves as a benchmark for understanding how differences in bioavailability influence hypothalamic-pituitary-adrenal (HPA) axis suppression and other systemic outcomes relative to newer, low-bioavailability agents like fluticasone propionate.

Pharmacovigilance and Tolerability Studies of Local Adverse Effects

Evidence from a head-to-head trial with budesonide establishes that flunisolide is associated with a significantly higher incidence of nasal irritation. [1] This makes flunisolide a relevant positive control or reference compound in studies aimed at elucidating the mechanisms of local mucosal tolerance, developing formulations with improved tolerability profiles, or investigating patient-reported outcomes related to nasal comfort.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nasalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.